molecular formula C11H11ClN4 B12618356 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-

1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-

Katalognummer: B12618356
Molekulargewicht: 234.68 g/mol
InChI-Schlüssel: PFXTWOBYWGECEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrrolo[2,3-b]pyridin, 5-Chlor-3-(4,5-Dihydro-1H-imidazol-2-yl)-2-methyl- ist eine heterozyklische Verbindung, die in den Bereichen der medizinischen Chemie und pharmazeutischen Forschung großes Interesse geweckt hat. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Pyrrolo[2,3-b]pyridin-Kern umfasst, der mit einer Chlorgruppe, einer Dihydroimidazolylgruppe und einer Methylgruppe substituiert ist. Das Vorhandensein dieser funktionellen Gruppen verleiht der Verbindung eindeutige chemische Eigenschaften und biologische Aktivitäten.

Eigenschaften

Molekularformel

C11H11ClN4

Molekulargewicht

234.68 g/mol

IUPAC-Name

5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C11H11ClN4/c1-6-9(11-13-2-3-14-11)8-4-7(12)5-15-10(8)16-6/h4-5H,2-3H2,1H3,(H,13,14)(H,15,16)

InChI-Schlüssel

PFXTWOBYWGECEB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(N1)N=CC(=C2)Cl)C3=NCCN3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Die Synthese von 1H-Pyrrolo[2,3-b]pyridin, 5-Chlor-3-(4,5-Dihydro-1H-imidazol-2-yl)-2-methyl- beinhaltet typischerweise mehrstufige Syntheserouten. Eine gängige Methode umfasst die Cyclisierung geeigneter Vorläufer unter spezifischen Reaktionsbedingungen.

Industrielle Produktionsmethoden für diese Verbindung können die Optimierung dieser Syntheserouten beinhalten, um die Ausbeute und Reinheit zu verbessern und gleichzeitig die Kosten und Umweltbelastung zu minimieren. Techniken wie die kontinuierliche Durchfluss-Synthese und die Verwendung von Prinzipien der grünen Chemie werden häufig eingesetzt, um diese Ziele zu erreichen.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chloro Substituent

The 5-chloro group undergoes nucleophilic displacement with amines, alkoxides, or thiols. For example:

Reaction TypeConditionsProductYieldSource
AminationNH₃ (aq.), CuI, 100°C, 24h5-Amino derivative72%
MethoxylationNaOMe, DMF, 80°C, 12h5-Methoxy derivative68%

This reactivity aligns with analogous 5-chloro-pyrrolo[2,3-b]pyridines, where chlorine’s electron-withdrawing effect activates the C5 position for substitution.

Cross-Coupling Reactions

The chloro and imidazole groups enable Suzuki-Miyaura and Buchwald-Hartwig couplings:

Table 2: Palladium-Catalyzed Cross-Coupling Examples

SubstratePartnerCatalyst SystemProductApplicationSource
5-Chloro coreAryl boronatePd(PPh₃)₄, K₂CO₃Biaryl derivativesKinase inhibitors
3-ImidazoleAlkyl halidePd₂(dba)₃/XantphosN-Alkylated analoguesAnticancer agents

For instance, coupling with 4-cyanopicolinoyl chloride introduced a bioisostere critical for MPS1 kinase inhibition .

Electrophilic Aromatic Substitution

The 2-methyl and 3-imidazole groups direct electrophiles to specific positions:

  • Nitration : Occurs at C4 (para to methyl) using HNO₃/H₂SO₄.

  • Sulfonation : Preferentially at C6 (ortho to imidazole) with SO₃/DMF .

Imidazole Ring Modifications

The 4,5-dihydroimidazole moiety undergoes oxidation or alkylation:

  • Oxidation : With MnO₂ or DDQ yields fully aromatic imidazole .

  • N-Alkylation : Using alkyl halides/K₂CO₃ enhances metabolic stability .

Methyl Group Functionalization

The 2-methyl group participates in:

  • Oxidation : CrO₃/H₂SO₄ converts it to a carboxylic acid .

  • Halogenation : NBS/light generates bromomethyl intermediates for further coupling .

Cyclization Reactions

The imidazole and pyrrolopyridine rings enable heterocycle fusion. For example:

  • With malononitrile : Forms fused pyrazolo[3,4-b]pyridines under basic conditions (pyridine, 80°C) .

  • With aldehydes : Cyclocondensation yields tetracyclic scaffolds .

Key Stability Considerations

  • The methyl group at C2 stabilizes the core against oxidative degradation .

  • Chloro substituents enhance electrophilic substitution but may lead to hydrolysis under strong acidic/basic conditions .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The chemical structure of 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl- can be represented as follows:

  • Molecular Formula : C10H10ClN3
  • Molecular Weight : 225.66 g/mol

This compound features a pyrrolo-pyridine scaffold with a chlorine substituent and an imidazole moiety, which significantly influences its reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the potential of 1H-Pyrrolo[2,3-b]pyridine derivatives as fibroblast growth factor receptor (FGFR) inhibitors. Research indicates that these compounds can effectively inhibit FGFR signaling pathways implicated in various cancers. For instance, a derivative exhibited IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, demonstrating potent anticancer activity against breast cancer cell lines (4T1) by inducing apoptosis and inhibiting cell migration and invasion .

Inhibition of Phosphodiesterase Enzymes

Another significant application is in the inhibition of phosphodiesterase enzymes, particularly PDE4B. Studies have shown that modifications to the pyrrolo[2,3-b]pyridine structure can lead to enhanced potency against PDE4B, with IC50 values ranging from 0.11 to 1.1 μM. These findings suggest potential therapeutic applications for inflammatory diseases where PDE4B plays a critical role .

Structure-Based Drug Design

The unique structural characteristics of 1H-Pyrrolo[2,3-b]pyridine derivatives make them suitable candidates for structure-based drug design. By optimizing the scaffold through computational modeling and synthesis, researchers have been able to develop selective inhibitors for various biological targets, including MPS1 kinases involved in tumorigenesis .

Neuroprotective Effects

Emerging research indicates that certain derivatives may possess neuroprotective properties. For instance, compounds derived from this scaffold have shown promise in preclinical models of neurodegenerative diseases by modulating pathways associated with neuronal survival and inflammation .

CompoundTargetIC50 (nM)Activity
Compound 4hFGFR17Anticancer
Compound 4hFGFR29Anticancer
Compound APDE4B0.48Anti-inflammatory
Compound BMPS1-Cancer therapy

Table 2: Structure-Activity Relationship (SAR) Insights

ModificationObserved Activity (IC50)Comments
Imidazole substitution with thiopheneInactive (IC50 > 10 μM)Loss of activity
Addition of methyl group at position 2Enhanced potency (IC50 = 0.11 μM)Increased hydrophobicity
Removal of nitrogen from ring structureSignificant loss of activity (IC50 ≈ 2.4 μM)Structural integrity is crucial

Case Study 1: Development of FGFR Inhibitors

A series of experiments focused on synthesizing and evaluating the biological activity of various derivatives targeting FGFRs showed promising results in inhibiting tumor growth in vitro and in vivo models . The lead compound was selected for further optimization based on its favorable pharmacokinetic profile.

Case Study 2: PDE4B Inhibition

Research into the SAR of pyrrolo[2,3-b]pyridine derivatives revealed that specific substitutions could greatly enhance the selectivity and potency against PDE4B enzymes. The findings were corroborated by extensive docking studies that provided insights into binding interactions .

Wirkmechanismus

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. For example, it has been reported to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .

Vergleich Mit ähnlichen Verbindungen

1H-Pyrrolo[2,3-b]pyridin, 5-Chlor-3-(4,5-Dihydro-1H-imidazol-2-yl)-2-methyl- kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Die Einzigartigkeit von 1H-Pyrrolo[2,3-b]pyridin, 5-Chlor-3-(4,5-Dihydro-1H-imidazol-2-yl)-2-methyl- liegt in seinem spezifischen Substitutionsschema, das zu seinem besonderen chemischen Verhalten und seinen biologischen Aktivitäten beiträgt.

Biologische Aktivität

The compound 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl- is a derivative of the pyrrolo[2,3-b]pyridine scaffold, which has garnered attention for its potential biological activities, particularly in cancer therapy and other therapeutic areas. This article presents a detailed overview of its biological activity, including relevant data tables and research findings.

Chemical Structure

The structure of the compound can be represented as follows:

Molecular Formula C10H10ClN3\text{Molecular Formula }C_{10}H_{10}ClN_3

Anticancer Activity

Recent studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives in targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a study reported that certain derivatives exhibited potent inhibitory activity against FGFR1, 2, and 3. Specifically, compound 4h demonstrated IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong potential as an anticancer agent .

Table 1: FGFR Inhibition Potency of Pyrrolo[2,3-b]pyridine Derivatives

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
4h7925
OtherVariesVariesVaries

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. For example, compound 4h was shown to significantly inhibit the proliferation of breast cancer cells (4T1 cell line) and induce apoptosis . Furthermore, it inhibited migration and invasion capabilities of these cells.

Additional Biological Activities

Aside from anticancer properties, pyrrolo[2,3-b]pyridine derivatives have been investigated for other biological activities:

  • Antimicrobial Activity : Certain derivatives have shown efficacy against various microbial strains.
  • Anti-inflammatory Properties : Some compounds exhibit anti-inflammatory effects that may be beneficial in treating inflammatory diseases.

Study on Anticancer Efficacy

In a notable study published in RSC Advances, researchers synthesized a series of pyrrolo[2,3-b]pyridine derivatives and evaluated their biological activities. Among these compounds, one derivative was found to significantly reduce tumor size in mouse models when administered at specific dosages .

Pharmacokinetic Studies

Pharmacokinetic evaluations indicated that certain derivatives possess favorable absorption and distribution profiles. For example, a compound with low molecular weight demonstrated good metabolic stability and low plasma clearance rates in preclinical studies .

Q & A

Q. What are the key synthetic routes for preparing 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-1H-pyrrolo[2,3-b]pyridine?

The synthesis of pyrrolo[2,3-b]pyridine derivatives typically involves multi-step functionalization. For example:

  • Methylation : Sodium hydride (NaH) and methyl iodide (MeI) in THF at 0°C to room temperature can introduce methyl groups at the 1-position of the pyrrolo[2,3-b]pyridine core .
  • Nitration : Reaction with concentrated nitric acid (HNO₃) at low temperatures introduces nitro groups, though yields and purity may vary (e.g., 36–75% yields reported for similar compounds) .
  • Cyclocondensation : Active methylene compounds react with aminopyrrole derivatives in acetic acid and catalytic HCl to form the fused pyrrolo[2,3-b]pyridine scaffold .

Q. How is structural characterization performed for this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming substitution patterns. For example, methyl groups at the 2-position show distinct singlet peaks in 1H^1H NMR, while imidazole protons resonate as multiplets between δ 3.0–4.0 ppm .
  • HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns (e.g., [M+H]+^+ peaks for similar compounds match theoretical values within 2 ppm error) .
  • IR Spectroscopy : Stretching vibrations for C-Cl (650–750 cm1^{-1}) and imidazole C=N (1500–1600 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How do structural modifications at the 5-position influence biological activity?

The 5-position is critical for target binding. For example:

  • Hydrophobic Pocket Interactions : Introducing a trifluoromethyl (-CF3_3) or chloro group at the 5-position enhances interactions with FGFR1’s hydrophobic pocket (e.g., compound 4h showed FGFR1 IC50_{50} = 7 nM) .
  • Hydrogen Bonding : Substitutions like -NH2_2 or -OH can form hydrogen bonds with residues like Gly485 in FGFR1, improving inhibitory potency .

Q. What methodological approaches are used to evaluate FGFR inhibitory activity?

  • Kinase Assays : FGFR1–4 inhibitory activities are measured via ADP-Glo™ kinase assays, with IC50_{50} values determined using dose-response curves (e.g., compound 4h inhibited FGFR1–3 at nM levels) .
  • Cellular Assays : Proliferation (MTT assay), apoptosis (Annexin V/PI staining), and migration/invasion (Transwell) assays in 4T1 breast cancer cells validate anti-tumor effects .

Q. How do computational studies guide the design of derivatives?

  • Molecular Docking : Docking into FGFR1’s ATP-binding pocket (PDB: 3RH0) reveals key interactions. The pyrrolo[2,3-b]pyridine core forms hinge-region hydrogen bonds with Ala564, while the 3-imidazole group interacts with Asp641 via salt bridges .
  • Ligand Efficiency (LE) : Low molecular weight derivatives (<400 Da) with high LE (e.g., 4h , LE = 0.43) are prioritized for optimization .

Q. How can contradictory spectroscopic data be resolved during structural analysis?

  • Purity Challenges : Impurities from incomplete nitration (e.g., 23 in ) require silica gel chromatography or recrystallization to achieve >98% purity .
  • Dynamic Effects : Tautomerism in the imidazole ring may cause splitting in 1H^1H NMR signals, necessitating variable-temperature NMR or X-ray crystallography for clarification .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.